2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine
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Description
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C13H12ClNO2S . It is a pyridine derivative, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with chlorine, methyl, and phenylsulfonyl groups .Chemical Reactions Analysis
Pyridine derivatives, including this compound, can participate in various chemical reactions. For example, they can be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis and Crystal Structures
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine derivatives play a significant role in the synthesis and study of crystal structures. For example, a study demonstrated the synthesis of various derivatives with applications in understanding crystal structures and their spectroscopic properties, highlighting the compound's relevance in crystallography and material science (Ma, Chen, Fan, Jia, & Zhang, 2018).
Green Metric Evaluation
The compound has been modified for more efficient synthesis, demonstrating its utility in green chemistry. One study describes a modified synthesis of a derivative of this compound, assessing the green metrics based on atom economy and waste generation, indicating its importance in sustainable chemical processes (Gilbile, Bhavani, & Vyas, 2017).
Novel Synthetic Methods
There is ongoing research into novel synthetic methods involving derivatives of this compound. A study developed a new method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, showing the compound's potential in creating new chemicals and materials (Kalugin & Shestopalov, 2019).
Ligand Synthesis for Catalysis
The compound is used in the synthesis of ligands for catalytic applications. Research indicates its role in developing P-chiral pyridyl-dihydrobenzooxaphosphole ligands for asymmetric hydrogenation, showcasing its significance in catalytic chemistry and asymmetric synthesis (Qu et al., 2014).
Photoluminescent Materials
This compound derivatives are also explored in the development of photoluminescent materials. A study on cationic bis-cyclometallated iridium(III) complexes highlights its utility in creating materials with unique light-emitting properties, relevant in areas like optoelectronics and display technologies (Ertl et al., 2015).
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-chloro-4,6-dimethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-9-8-10(2)15-13(14)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXALPEBNFMYMPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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